Dimethyl 2-(4-nitrophenyl)malonate chemical properties
Dimethyl 2-(4-nitrophenyl)malonate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Dimethyl 2-(4-nitrophenyl)malonate
Abstract
Dimethyl 2-(4-nitrophenyl)malonate is a versatile synthetic intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a reactive malonic ester moiety appended to an electron-deficient nitroaromatic ring, provides a unique combination of chemical handles for complex molecular construction. This guide offers a comprehensive examination of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We delve into the causality behind experimental choices, providing detailed protocols and exploring its utility as a precursor for pharmacologically relevant scaffolds. This document serves as a technical resource for scientists leveraging this compound in drug discovery and development.
Introduction: A Multifunctional Synthetic Building Block
Dimethyl 2-(4-nitrophenyl)malonate is a crystalline organic compound that serves as a powerful and adaptable building block in synthetic chemistry. Its molecular architecture is distinguished by three key features:
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A Malonic Ester Core: The two ester groups acidify the adjacent benzylic proton, facilitating deprotonation to form a stabilized carbanion. This site is a prime target for electrophilic substitution, enabling carbon-carbon bond formation.
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An Electron-Withdrawing Nitro Group: The strongly deactivating nitro group (-NO₂) renders the aromatic ring electron-poor. This electronic property is pivotal for its synthesis via nucleophilic aromatic substitution and provides a versatile functional group that can be readily transformed, most commonly into an amino group.
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Aromatic Scaffold: The phenyl ring provides a rigid core for the construction of more elaborate molecular frameworks.
The strategic combination of these functional groups makes Dimethyl 2-(4-nitrophenyl)malonate an ideal starting point for synthesizing a variety of complex molecules, including substituted arylacetic acids and aniline derivatives, which are common motifs in pharmaceutical agents[1][2].
Physicochemical and Spectroscopic Profile
Precise characterization is the cornerstone of chemical synthesis. The identity and purity of Dimethyl 2-(4-nitrophenyl)malonate are confirmed through its distinct physical properties and spectroscopic data.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | dimethyl 2-(4-nitrophenyl)propanedioate | PubChem[3] |
| CAS Number | 4033-88-9 | ChemicalBook[4] |
| Molecular Formula | C₁₁H₁₁NO₆ | PubChem[3] |
| Molecular Weight | 253.21 g/mol | PubChem[3] |
| Appearance | Pale-yellow solid (typical) | Inferred from similar compounds[5] |
| Melting Point | Data not consistently available; requires experimental determination. |
| Computed XLogP3 | 1.7 | PubChem[3] |
Spectroscopic Characterization
The elucidation of the structure of Dimethyl 2-(4-nitrophenyl)malonate relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for verifying the successful synthesis and purity of the compound.
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Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: ¹H NMR spectroscopy reveals the proton environment. The aromatic protons are expected to appear as two distinct doublets in a characteristic AA'BB' pattern, shifted significantly downfield due to the strong deshielding effect of the ortho/para-directing nitro group. The single benzylic proton will appear as a singlet, also downfield, while the six equivalent protons of the two methoxy groups will present as a sharp singlet further upfield. ¹³C NMR will show distinct signals for the carbonyl carbons, the aromatic carbons, the benzylic carbon, and the methoxy carbons.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by strong absorption bands characteristic of the ester carbonyl (C=O) groups and the nitro (N-O) bonds. The presence of these specific bands is a crucial confirmation of the molecule's identity. Characteristic absorption bands for related nitroaromatic compounds appear around 1700-1750 cm⁻¹ for the carbonyl groups and around 1520 cm⁻¹ and 1350 cm⁻¹ for the nitro group's asymmetric and symmetric stretching vibrations, respectively[6].
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A distinct molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (253.21)[3]. Analysis of the fragmentation pattern, which typically involves the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) radicals, can provide further structural confirmation[1].
Table 2: Predicted Spectroscopic Data Summary
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (H-2, H-6) | δ 8.2-8.4 ppm (d) | Deshielded by adjacent electron-withdrawing NO₂ group. |
| Aromatic Protons (H-3, H-5) | δ 7.6-7.8 ppm (d) | Coupled to H-2/H-6. | |
| Benzylic Proton (-CH) | δ 5.0-5.2 ppm (s) | Adjacent to two carbonyls and the aromatic ring. | |
| Methoxy Protons (-OCH₃) | δ 3.7-3.8 ppm (s, 6H) | Standard region for methyl esters. | |
| IR | C=O Stretch (Ester) | 1730-1750 cm⁻¹ (strong) | Typical for conjugated ester carbonyls. |
| Ar-NO₂ Asymmetric Stretch | ~1520 cm⁻¹ (strong) | Characteristic of aromatic nitro compounds[6]. | |
| Ar-NO₂ Symmetric Stretch | ~1350 cm⁻¹ (strong) | Characteristic of aromatic nitro compounds[6]. |
| MS (EI) | Molecular Ion (M⁺) | m/z 253 | Corresponds to the molecular weight[3]. |
Synthesis and Purification
The most common and efficient synthesis of Dimethyl 2-(4-nitrophenyl)malonate is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is effective because the electron-withdrawing nitro group strongly activates the aromatic ring for attack by nucleophiles.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The reaction involves the deprotonation of dimethyl malonate using a moderate base to form a nucleophilic enolate. This enolate then attacks an activated nitroaromatic ring, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, displacing the halide to form the desired product. Anhydrous potassium carbonate in a polar aprotic solvent like DMF is a common and effective system for this transformation[5].
Caption: General workflow for the synthesis of Dimethyl 2-(4-nitrophenyl)malonate.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
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Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).
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Solvent and Nucleophile Addition: Add anhydrous dimethylformamide (DMF) to create a suspension. To this, add dimethyl malonate (1.0 equivalent) via syringe.
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Causality: DMF is a polar aprotic solvent, which effectively solvates the potassium cation but not the carbonate anion, enhancing the base's reactivity. The inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Substrate Addition: Add 4-fluoronitrobenzene (1.0 equivalent) to the stirring mixture.
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Causality: Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
-
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.
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Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure Dimethyl 2-(4-nitrophenyl)malonate.
Purity Assessment
The trustworthiness of any subsequent experiment relies on the purity of the starting material. Purity should be assessed by:
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Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.
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Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC analysis confirms homogeneity.
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Spectroscopy: Confirmation of the structure and absence of impurity signals by ¹H NMR.
Chemical Reactivity and Synthetic Utility
The synthetic power of Dimethyl 2-(4-nitrophenyl)malonate lies in the selective transformations of its functional groups, providing access to a wide array of more complex structures.
Caption: Key reaction pathways for Dimethyl 2-(4-nitrophenyl)malonate.
Transformations of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is one of the most valuable transformations of this molecule. This conversion dramatically alters the electronic properties of the aromatic ring, turning an electron-withdrawing group into an electron-donating one, and introduces a nucleophilic site for further reactions.[1][2]
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Common Reagents: Catalytic hydrogenation (H₂ over Pd/C), or chemical reduction using metals in acid (e.g., SnCl₂/HCl, Fe/HCl).
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Synthetic Value: The resulting aniline derivative, Dimethyl 2-(4-aminophenyl)malonate, is a precursor to heterocycles, amides, and diazonium salts, which are themselves versatile intermediates.
Reactions at the Ester Functionalities
The dimethyl ester groups can be readily manipulated.
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Hydrolysis: Saponification using a base like sodium hydroxide, followed by acidic workup, converts the diester into 2-(4-nitrophenyl)malonic acid[1].
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Decarboxylation: Malonic acids are prone to decarboxylation upon heating, readily losing one carboxyl group as carbon dioxide. This provides a straightforward route to 4-nitrophenylacetic acid, a valuable precursor for various pharmaceuticals, including some non-steroidal anti-inflammatory drugs (NSAIDs)[7].
Reactivity at the Benzylic Carbon
Although less acidic than the α-protons of dimethyl malonate itself, the single benzylic proton can be removed by a strong, non-nucleophilic base like sodium hydride (NaH)[1]. The resulting carbanion can be alkylated or acylated, allowing for the introduction of further complexity at this position to create a quaternary carbon center[1].
Applications in Medicinal Chemistry and Drug Development
Dimethyl 2-(4-nitrophenyl)malonate is not typically an active pharmaceutical ingredient itself but rather a strategic intermediate. Its value lies in providing a scaffold that can be elaborated into biologically active molecules.
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Precursor to Arylacetic Acids: As described above, hydrolysis and decarboxylation lead to 4-nitrophenylacetic acid. The corresponding amino derivative (after nitro reduction) is a key component in the synthesis of several classes of drugs[7].
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Scaffold for Heterocycle Synthesis: The aniline derivative formed after nitro reduction can be used in cyclization reactions. For example, intramolecular condensation with one of the ester groups can be a route to oxindoles, or intermolecular reactions can form benzodiazepines or quinolones[1].
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Research Tool for Enzyme Inhibition: The parent compound, dimethyl malonate, is a known competitive inhibitor of succinate dehydrogenase (SDH), an enzyme in the citric acid cycle[8][9]. While the nitrophenyl derivative is primarily used for synthesis, its structural similarity to metabolic intermediates suggests potential for investigation in biochemical studies.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling Dimethyl 2-(4-nitrophenyl)malonate. While a specific Material Safety Data Sheet (MSDS) may not be widely available, guidelines can be established based on analogous compounds like dimethyl malonate and other nitroaromatics.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves[10][11].
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[12]. Avoid contact with skin and eyes[10].
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, and reducing agents[11].
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Dimethyl 2-(4-nitrophenyl)malonate is a compound of significant synthetic utility. Its facile preparation and the orthogonal reactivity of its functional groups—the activated aromatic ring, the reducible nitro group, and the versatile malonate center—make it a valuable intermediate for drug discovery professionals. A thorough understanding of its chemical properties, reactivity, and handling is essential for researchers aiming to leverage this molecule for the efficient construction of complex and potentially bioactive compounds.
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